3-Bromo-2-fluorophenylisothiocyanate
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Overview
Description
3-Bromo-2-fluorophenylisothiocyanate is an organic compound with the molecular formula C7H3BrFNS. It is a derivative of phenylisothiocyanate, where the phenyl ring is substituted with bromine and fluorine atoms at the 3 and 2 positions, respectively. This compound is known for its reactivity and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-fluorophenylisothiocyanate typically involves the reaction of 3-bromo-2-fluoroaniline with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. The general reaction scheme is as follows:
Starting Material: 3-Bromo-2-fluoroaniline
Reagent: Thiophosgene (CSCl2)
Solvent: Anhydrous dichloromethane (CH2Cl2)
Conditions: The reaction mixture is stirred at room temperature for several hours.
The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for safety and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and control .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-fluorophenylisothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and dithiocarbamates.
Electrophilic Addition: The compound can participate in electrophilic addition reactions due to the presence of the electron-withdrawing bromine and fluorine atoms.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran (THF)
Catalysts: Base catalysts such as triethylamine (TEA) or pyridine
Major Products Formed
Thioureas: Formed by the reaction with amines
Carbamates: Formed by the reaction with alcohols
Dithiocarbamates: Formed by the reaction with thiols
Scientific Research Applications
3-Bromo-2-fluorophenylisothiocyanate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds and as a reagent in various coupling reactions.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, through the formation of thiourea linkages.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules with anticancer and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 3-Bromo-2-fluorophenylisothiocyanate involves its reactivity towards nucleophiles. The isothiocyanate group (-N=C=S) is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of stable thiourea, carbamate, or dithiocarbamate linkages, depending on the nucleophile involved. The presence of bromine and fluorine atoms further enhances the electrophilicity of the isothiocyanate group, facilitating these reactions .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluorophenylisothiocyanate: Similar structure but with the bromine atom at the 4 position instead of the 3 position.
3-Bromo-4-fluorophenylisothiocyanate: Similar structure but with the fluorine atom at the 4 position instead of the 2 position.
2-Bromo-3-fluorophenylisothiocyanate: Similar structure but with the bromine and fluorine atoms swapped positions.
Uniqueness
3-Bromo-2-fluorophenylisothiocyanate is unique due to the specific positioning of the bromine and fluorine atoms, which influences its reactivity and the types of reactions it can undergo. This unique substitution pattern can lead to different reactivity profiles and product distributions compared to its isomers .
Properties
IUPAC Name |
1-bromo-2-fluoro-3-isothiocyanatobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNS/c8-5-2-1-3-6(7(5)9)10-4-11/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLKYOSUQGDVCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)F)N=C=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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